1,3-Dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene
Overview
Description
Scientific Research Applications
Thermodynamic Properties
The study of the excess enthalpies of binary mixtures involving 1,3-dioxolane derivatives, such as 1,3-dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene, contributes significantly to understanding their thermodynamic properties. These studies are crucial for applications in chemical engineering and materials science, where the energetics of mixtures affect processes like solvent extraction, separation, and chemical synthesis. The research conducted by Meyer et al. (1979) on the excess enthalpies of mixtures including 1,3-dioxolane and various solvents provides foundational data that can be applied to optimize industrial processes and material design Meyer, R., Giusti, G., & Meyer, M. (1979). The Journal of Chemical Thermodynamics.
Fungicidal Applications
Another significant application of compounds structurally related to 1,3-dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene is in the development of fungicides. Gestel et al. (1980) synthesized a series of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles and demonstrated their efficacy against various fungal diseases in crops. Such research highlights the potential of 1,3-dioxolane derivatives in agricultural chemistry, offering new avenues for controlling plant diseases and enhancing crop protection Gestel, J., Heeres, J., Janssen, M., & Reet, G. V. (1980). Pesticide Science.
Material Science and Polymer Chemistry
The structural motif of 1,3-dioxolane, as found in 1,3-dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene, is also prevalent in the field of material science, particularly in the synthesis and characterization of polymers. The research by Morariu and Bercea (2004) on the synthesis and conformational analysis of copolymers involving 1,3-dioxolane derivatives illustrates the importance of such compounds in developing new materials with unique properties. These materials have potential applications in various domains, including medical devices, coatings, and advanced composite materials Morariu, S., & Bercea, M. (2004). Polymer International.
Chemical Synthesis and Organic Chemistry
The versatility of 1,3-dioxolane derivatives in organic synthesis is demonstrated by their role as intermediates and protecting groups. For instance, the work by Tanemura et al. (1996) on the oxidative removal of 1,3-dithiane protecting groups showcases the utility of 1,3-dioxolane-related compounds in facilitating complex organic transformations. Such methodologies are instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic intermediates Tanemura, K., Dohya, H., Imamura, M., Suzuki, T., & Horaguchi, T. (1996). Journal of The Chemical Society-perkin Transactions 1.
Safety And Hazards
properties
IUPAC Name |
2-[(3,5-dichlorophenyl)methyl]-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-3-7(4-9(12)6-8)5-10-13-1-2-14-10/h3-4,6,10H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEXAYIHSIXNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645869 | |
Record name | 2-[(3,5-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898759-19-8 | |
Record name | 2-[(3,5-Dichlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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